molecular formula C18H23N3O4 B4888444 3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one

3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one

Cat. No.: B4888444
M. Wt: 345.4 g/mol
InChI Key: FIYPMNFODPPSMZ-UHFFFAOYSA-N
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Description

3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This compound may also bind to receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one is unique due to its combination of the oxadiazole and oxazinan rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-1-(oxazinan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-15-7-4-14(5-8-15)6-9-16-19-20-17(25-16)10-11-18(22)21-12-2-3-13-24-21/h4-5,7-8H,2-3,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYPMNFODPPSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(O2)CCC(=O)N3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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